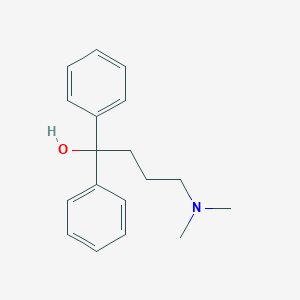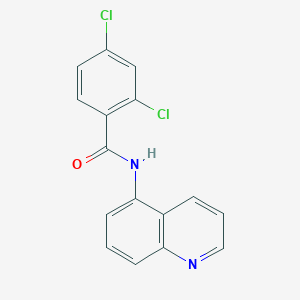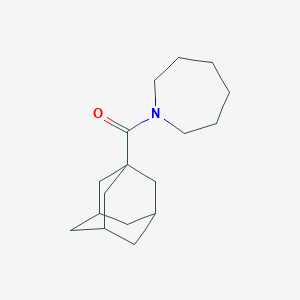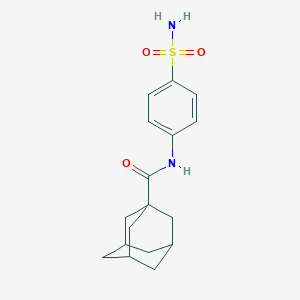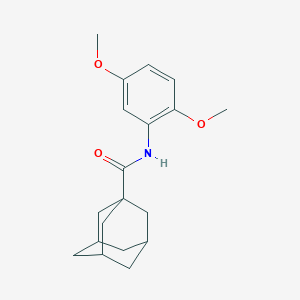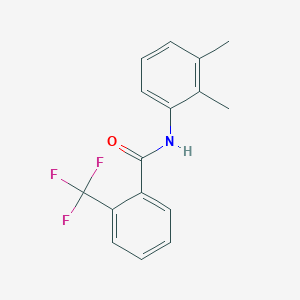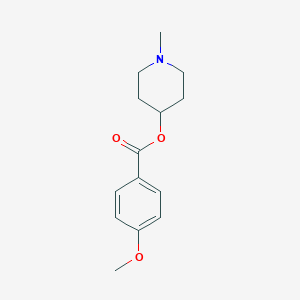
1-Methyl-4-piperidinyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-piperidinyl 4-methoxybenzoate, commonly known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMB is a synthetic compound that belongs to the class of piperidine derivatives and is widely used in medicinal chemistry and drug discovery.
Mecanismo De Acción
The exact mechanism of action of MPMB is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate. MPMB is also known to interact with voltage-gated sodium channels, which are important for the transmission of pain signals.
Biochemical and Physiological Effects:
MPMB has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the threshold for seizures and reduce the duration and intensity of seizures. MPMB has also been shown to produce analgesic effects by reducing pain sensitivity and increasing pain tolerance. Additionally, it has been found to produce anxiolytic and sedative effects, which may be useful in the treatment of anxiety and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPMB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a range of pharmacological activities, making it a useful tool for investigating the mechanisms of various neurological and psychiatric disorders. However, MPMB has some limitations, including its relatively low potency compared to other drugs used in the treatment of neurological and psychiatric disorders.
Direcciones Futuras
There are several future directions for research on MPMB. One area of interest is the development of more potent derivatives of MPMB that may have greater therapeutic potential. Another area of interest is the investigation of the long-term effects of MPMB on the central nervous system, including its potential for addiction and withdrawal. Additionally, further research is needed to fully understand the mechanisms of action of MPMB and its potential applications in the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of MPMB involves the reaction of 4-methoxybenzoic acid with 1-methyl-4-piperidone in the presence of a strong acid catalyst. The resulting product is then purified through recrystallization to obtain pure MPMB.
Aplicaciones Científicas De Investigación
MPMB has been extensively studied for its potential application in medicinal chemistry and drug discovery. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, anxiolytic, and sedative effects. MPMB has also been investigated for its potential use as a local anesthetic and anti-inflammatory agent.
Propiedades
Nombre del producto |
1-Methyl-4-piperidinyl 4-methoxybenzoate |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
(1-methylpiperidin-4-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C14H19NO3/c1-15-9-7-13(8-10-15)18-14(16)11-3-5-12(17-2)6-4-11/h3-6,13H,7-10H2,1-2H3 |
Clave InChI |
PQEICDSYZKSSGU-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CN1CCC(CC1)OC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



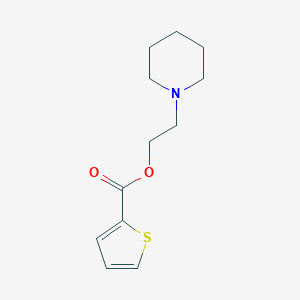
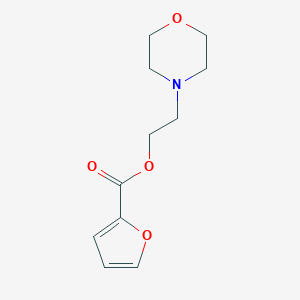
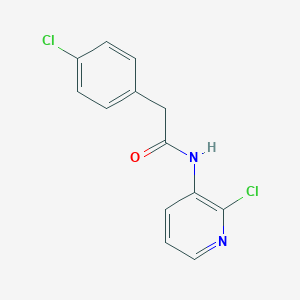
![5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B257273.png)
![N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide](/img/structure/B257275.png)
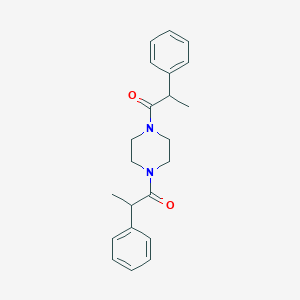
![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B257277.png)
